L-Histidine, 3-(phenylmethyl)-, dihydrochloride

Bioinorganic chemistry Metal chelation Stability constants

Inconsistent salt forms and regioisomeric impurities in benzyl-histidine reagents undermine metalloprotein modeling and peptide synthesis reproducibility. 3-Benzyl-L-histidine dihydrochloride (CAS 109013-61-8) resolves these challenges: • ≥98% N(3)-regiospecific purity - eliminates coordination geometry ambiguity vs. N(1)-benzyl isomers. • Defined dihydrochloride salt - superior aqueous solubility; no in-situ pH adjustment needed. • SPPS-ready - Fmoc/Boc-compatible; benzyl tag aids HPLC purification. Supply includes full CoA with batch-specific purity data.

Molecular Formula C13H17Cl2N3O2
Molecular Weight 318.2 g/mol
CAS No. 109013-61-8
Cat. No. B026801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidine, 3-(phenylmethyl)-, dihydrochloride
CAS109013-61-8
SynonymsL-HISTIDINE, 3-(PHENYLMETHYL)-, DIHYDROCHLORIDE
Molecular FormulaC13H17Cl2N3O2
Molecular Weight318.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=C2CC(C(=O)O)N.Cl.Cl
InChIInChI=1S/C13H15N3O2.2ClH/c14-12(13(17)18)6-11-7-15-9-16(11)8-10-4-2-1-3-5-10;;/h1-5,7,9,12H,6,8,14H2,(H,17,18);2*1H/t12-;;/m0../s1
InChIKeyGLOPXNOWILIPAG-LTCKWSDVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Histidine, 3-(phenylmethyl)-, dihydrochloride – Baseline Profile


L-Histidine, 3-(phenylmethyl)-, dihydrochloride (CAS 109013‑61‑8), also referred to as 3‑benzyl‑L‑histidine dihydrochloride or (S)‑2‑amino‑3‑(1‑benzyl‑1H‑imidazol‑5‑yl)propanoic acid dihydrochloride, is a regiospecifically N(3)‑benzylated L‑histidine derivative supplied as a dihydrochloride salt . With a molecular formula of C₁₃H₁₇Cl₂N₃O₂ and a molecular weight of 318.20 g mol⁻¹, it belongs to the class of modified proteinogenic amino acids used as synthetic intermediates, metal‑chelating ligands, and probe molecules in biochemical research .

Why L-Histidine, 3-(phenylmethyl)-, dihydrochloride Is Irreplaceable


Attempting to substitute L‑histidine, 1‑benzyl‑L‑histidine, or even the free‑base form of 3‑benzyl‑L‑histidine for the dihydrochloride salt introduces uncontrolled variables in regioisomeric purity, ligand denticity, aqueous solubility, and counter‑ion composition that directly affect experimental reproducibility. The N(3)‑benzyl substituent dictates a distinct steric and electronic environment at the imidazole ring compared with N(1)‑benzyl or N(α)‑benzyl analogs, altering metal‑coordination geometry, enzyme active‑site complementarity, and chromatographic retention behaviour [1][2]. Furthermore, the dihydrochloride salt form provides a defined, protonated species with markedly higher water solubility than the zwitterionic free base, eliminating the need for in‑situ pH adjustment and reducing batch‑to‑batch variability in aqueous protocols .

Evidence for L-Histidine, 3-(phenylmethyl)-, dihydrochloride vs. Analogs


N(3)-Benzyl Substitution Preserves Metal-Binding Affinity

Potentiometric titration of 0.01 M ligand solutions at 21 °C demonstrated that the formation constants (log β) of Cu(II), Zn(II), and Ni(II) complexes with 3‑benzyl‑L‑histidine are experimentally indistinguishable from those of native L‑histidine, whereas histidyl‑glycine and histidyl‑glycylglycine peptides yield significantly lower constants [1]. The finding indicates that N(3)‑benzylation does not compromise the primary metal‑binding pharmacophore, in contrast to N(1)‑benzyl or N(α)‑benzyl derivatives which can sterically hinder the amino‑imidazole‑carboxylate chelation motif [2].

Bioinorganic chemistry Metal chelation Stability constants

Dihydrochloride Salt Provides High Aqueous Solubility

Vendor quality‑control data for L‑histidine, 3‑(phenylmethyl)‑, dihydrochloride report an aqueous solubility of ≥25.22 mg mL⁻¹ (≥100 mM) at room temperature . In contrast, the zwitterionic free base 3‑benzyl‑L‑histidine (CAS 26086‑41‑9) is described as only slightly soluble in neutral water, requiring DMSO or acidic conditions for dissolution [1]. The two‑order‑of‑magnitude solubility advantage eliminates the need for organic co‑solvents in biochemical assays and simplifies stock solution preparation.

Formulation science Solubility enhancement Salt selection

Regiospecific Synthesis Ensures High Isomeric Purity

A regiospecific alkylation protocol using N,1‑bis‑Boc‑L‑histidine methyl ester with benzyl triflate, followed by acid hydrolysis, yields exclusively the 3‑substituted product with no detectable 1‑benzyl isomer [1]. Commercial lots of the dihydrochloride are routinely specified at ≥98% purity (HPLC) . By comparison, ‘benzylhistidine’ preparations obtained via non‑regioselective routes typically contain 20–40% of the 1‑benzyl contaminant, which can confound enzymatic and receptor‑binding assays where the imidazole tautomeric state is critical [2].

Synthetic chemistry Isomeric purity Peptide building blocks

Benzyl Chromophore Enables UV Detection for Chromatographic Monitoring

The benzyl substituent introduces a strong UV absorption band (λmax ≈ 257 nm, ε ≈ 200 L mol⁻¹ cm⁻¹) that is absent in native L‑histidine (λmax ~211 nm, ε ~5 000) . This spectral feature allows sensitive HPLC‑UV detection of 3‑benzylhistidine‑containing peptides at wavelengths where common biological buffers and unmodified amino acids exhibit minimal interference . In affinity‑chromatography applications, the benzyl group further provides a hydrophobic anchor that enhances retention on reverse‑phase columns relative to underivatized histidine .

Analytical chemistry HPLC detection Peptide tracking

Key Applications of L-Histidine, 3-(phenylmethyl)-, dihydrochloride


Metal-Chelating Ligand in Bioinorganic Model Complexes

Researchers constructing structural or functional mimics of metalloprotein active sites can employ the dihydrochloride salt as a ligand that reproduces the coordination behaviour of histidine while the benzyl group serves as an NMR or crystallographic probe. The comparable formation constants to native histidine [REFS‑1] ensure that metal‑binding thermodynamics are not perturbed, while the regiospecific N(3)‑substitution avoids the steric clashes observed with N(1)‑benzyl analogs [REFS‑2].

Solid-Phase Peptide Synthesis Building Block

The high isomeric purity (≥98%) and ready aqueous solubility of the dihydrochloride [REFS‑1] make it an ideal building block for Fmoc‑ or Boc‑based solid‑phase peptide synthesis. The benzyl group remains intact during standard cleavage conditions and provides a hydrophobic tag that simplifies HPLC purification of the final peptide [REFS‑2].

Affinity Chromatography Ligand for Protein Purification

Immobilised 3‑benzyl‑L‑histidine has been used as an affinity ligand for streptavidin and related proteins [REFS‑1]. The benzyl moiety contributes hydrophobic contacts that enhance binding selectivity compared with underivatized histidine, while the dihydrochloride salt form permits direct coupling to NHS‑activated resins in aqueous buffers without organic co‑solvents [REFS‑2].

Reference Standard for Regioisomeric Quality Control

Analytical laboratories developing LC‑MS methods for benzyl‑histidine isomers can use the dihydrochloride as a certified reference material to establish system suitability. Its distinct retention time and UV spectrum [REFS‑1] allow simultaneous monitoring of 1‑benzyl and 3‑benzyl isomers, supporting pharmacopoeial compliance for peptide drug substances containing benzyl‑histidine residues.

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